molecular formula C14H8O5S B181100 1-Anthraquinonesulfonic acid CAS No. 82-49-5

1-Anthraquinonesulfonic acid

Cat. No. B181100
CAS RN: 82-49-5
M. Wt: 288.28 g/mol
InChI Key: JAJIPIAHCFBEPI-UHFFFAOYSA-N
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Patent
US04942251

Procedure details

New catalysts which promote selectively the α-sulfonation of anthraquinone in liquid sulfur dioxide as a solvent are taught addressed in, "Palladium-Catalyzed α-Monosulfonation of Anthraquinone by Sulfur Trioxide in Liquid Sulfur Dioxide" by Yasuziro Kawabata, et al., appearing in Journal of the Chemical Society of Japan, 1980, (3), p. 322-326, wherein the use of liquid sulfur dioxide and palladium containing compounds in the sulfonation reaction resulted in about 100% conversion of anthraquinone and 76% yield of 1-anthraquinonesulfonic acid with 99% α-selectivity. Further, Kawabata, et al. disclose a process of reprecipitation of the solubilized palladium on carbon by hydrogen treating, in which the pH value of the reaction mixture was adjusted to >7, and then 20 atm hydrogen was introduced to deposit the solubilized Pd on carbon. However, the conversion of anthraquinone was found to have decreased to 70% as the recovered Pd-carbon was recycled. Additionally, air or oxygen was introduced into the mixture after the Pd-carbon had been removed in order to precipitate a salt of the monoanthraquinonesulfonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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Type
reactant
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solvent
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catalyst
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catalyst
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Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[S:17](=[O:20])(=[O:19])=[O:18]>S(=O)=O.[Pd]>[CH:8]1[C:7]2[C:6](=[O:16])[C:5]3[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=3)[C:13](=[O:15])[C:12]=2[CH:11]=[CH:10][CH:9]=1.[C:8]1([S:17]([OH:20])(=[O:19])=[O:18])[C:7]2[C:6](=[O:16])[C:5]3[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=3)[C:13](=[O:15])[C:12]=2[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Three
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Quantity
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Type
reactant
Smiles
S(=O)(=O)=O
Step Four
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Quantity
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Type
solvent
Smiles
S(=O)=O
Step Five
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Quantity
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Type
catalyst
Smiles
[Pd]
Step Six
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Quantity
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Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Type
product
Smiles
C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.